Ácido fusídico

Descripción general

Descripción

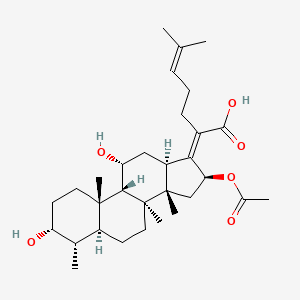

Ácido fusídico, comúnmente conocido por su nombre comercial Fucidin, es un antibiótico esteroide que se utiliza principalmente para tratar infecciones bacterianas. Es particularmente eficaz contra las bacterias grampositivas, incluido el Staphylococcus aureus, y se utiliza a menudo en formulaciones tópicas como cremas, ungüentos y colirios . El ácido fusídico también está disponible en formulaciones sistémicas como tabletas e inyecciones .

Aplicaciones Científicas De Investigación

El ácido fusídico tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: El ácido fusídico se utiliza como compuesto modelo en estudios de antibióticos esteroideos y sus propiedades químicas.

Biología: Los investigadores utilizan el ácido fusídico para estudiar los mecanismos de resistencia bacteriana y los efectos de los antibióticos en las células bacterianas.

Mecanismo De Acción

El ácido fusídico actúa interfiriendo con la síntesis de proteínas bacterianas. Se dirige específicamente al factor de elongación G (EF-G) en el ribosoma, evitando el paso de translocación durante la síntesis de proteínas. Esta inhibición detiene eficazmente el crecimiento bacteriano y permite que el sistema inmunitario elimine la infección . El ácido fusídico se une al EF-G después de la hidrólisis del GTP, evitando los cambios conformacionales necesarios para la liberación del EF-G del ribosoma .

Análisis Bioquímico

Biochemical Properties

Fusidic acid works by interfering with bacterial protein synthesis, specifically by preventing the translocation of the elongation factor G (EF-G) from the ribosome . This makes it a potent inhibitor of protein synthesis in bacteria . Fusidic acid is also known to inhibit chloramphenicol acetyltransferase enzymes .

Cellular Effects

Fusidic acid is a bacteriostatic antibiotic, which means it helps prevent bacterial growth while the immune system clears the infection . It has been shown to possess a wide range of pharmacological activities, including antibacterial, antimalarial, antituberculosis, anticancer, tumor multidrug resistance reversal, anti-inflammation, antifungal, and antiviral activity in vivo and in vitro .

Molecular Mechanism

The molecular mechanism of fusidic acid involves its interaction with the elongation factor G (EF-G) during protein synthesis . By binding to EF-G, fusidic acid prevents the translocation of EF-G from the ribosome, thereby inhibiting protein synthesis .

Temporal Effects in Laboratory Settings

The effects of fusidic acid can change over time in laboratory settings. For instance, growth stimulation and hormetic effects may occur with extended exposure to sublethal concentrations of fusidic acid .

Dosage Effects in Animal Models

In animal models, the dosage of fusidic acid can influence its effects. For example, in dogs and cats, the dosage for otic and ophthalmic applications ranges from 2-10 drops per affected area every 12 hours .

Transport and Distribution

It is known that fusidic acid can penetrate skin and the cornea, gaining access to the anterior chamber of the eye .

Subcellular Localization

It is known that fusidic acid works by interfering with bacterial protein synthesis at the ribosomal level .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

El ácido fusídico se sintetiza a partir del caldo de fermentación del hongo Fusidium coccineum . La ruta de síntesis implica varios pasos, incluyendo la aislamiento y purificación del compuesto del caldo de fermentación. El compuesto se somete entonces a varias reacciones químicas para lograr la pureza y la potencia deseadas.

Métodos de Producción Industrial

En entornos industriales, el ácido fusídico se produce mediante procesos de fermentación a gran escala. El caldo de fermentación se inocula primero con el hongo Fusidium coccineum y se deja crecer en condiciones controladas. El caldo se cosecha entonces, y el ácido fusídico se extrae y purifica utilizando técnicas como la extracción con disolventes y la cristalización .

Análisis De Reacciones Químicas

Tipos de Reacciones

El ácido fusídico experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El ácido fusídico se puede oxidar para formar varios derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el ácido fusídico.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula de ácido fusídico.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones químicas del ácido fusídico incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las reacciones se llevan a cabo normalmente en condiciones controladas, como temperaturas específicas y niveles de pH .

Productos Principales Formados

Los productos principales formados a partir de las reacciones químicas del ácido fusídico incluyen varios derivados que tienen diferentes propiedades farmacológicas. Estos derivados pueden utilizarse para desarrollar nuevos antibióticos con una mayor eficacia y una menor resistencia .

Comparación Con Compuestos Similares

El ácido fusídico es único entre los antibióticos esteroideos debido a su mecanismo de acción específico y su eficacia contra las bacterias grampositivas. Los compuestos similares incluyen:

Mupirocina: Otro antibiótico tópico que inhibe la síntesis de proteínas, pero a través de un mecanismo diferente.

Neomicina: Un antibiótico aminoglucósido que también inhibe la síntesis de proteínas.

Gentamicina: Otro aminoglucósido con un mecanismo de acción similar.

Bacitracina: Un antibiótico polipeptídico cíclico que inhibe la síntesis de la pared celular.

El ácido fusídico destaca por su espectro de actividad estrecho y su capacidad para penetrar eficazmente la piel y los tejidos blandos .

Propiedades

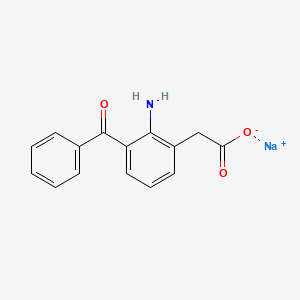

IUPAC Name |

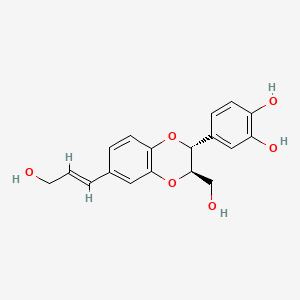

(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36)/b26-20-/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECPWNUMDGFDKC-MZJAQBGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

751-94-0 (hydrochloride salt) | |

| Record name | Fusidic acid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006990063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023086 | |

| Record name | Fusidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fusidic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015570 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.21e-03 g/L | |

| Record name | Fusidic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015570 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Fusidic acid works by interfering with bacterial protein synthesis, specifically by preventing the translocation of the elongation factor G (EF-G) from the ribosome. It also can inhibit chloramphenicol acetyltransferase enzymes. | |

| Record name | Fusidic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

6990-06-3 | |

| Record name | Fusidic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6990-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fusidic acid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006990063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fusidic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | fusidic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fusidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fusidic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FUSIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59XE10C19C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fusidic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015570 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

192.5 °C | |

| Record name | Fusidic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fusidic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015570 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of fusidic acid?

A1: Fusidic acid is a steroidal antibiotic that exerts its antibacterial effect by inhibiting protein synthesis in bacteria. [] It does this by binding to elongation factor G (EF-G) on the ribosome, specifically targeting the EF-G-GDP complex. [, , ] This binding prevents the release of EF-G from the ribosome, leading to a stall in the translocation process of protein synthesis and ultimately inhibiting bacterial growth. []

Q2: Does fusidic acid affect both gram-positive and gram-negative bacteria?

A2: Fusidic acid is primarily active against gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA). [, , , ] It shows less efficacy against gram-negative bacteria and is not typically used for these infections. []

Q3: How does fusidic acid interact with its target at a molecular level?

A3: Fusidic acid binds to a specific site on the ribosome-EF-G-GDP complex. [, ] While the exact binding site is not fully characterized, studies suggest the C17-20 double bond and a carboxyl group near the C20 carbon of fusidic acid are crucial for binding and stabilizing the complex. [, ]

Q4: What is the molecular formula and weight of fusidic acid?

A4: Unfortunately, the provided abstracts do not explicitly state the molecular formula and weight of fusidic acid. For accurate information, please refer to chemical databases like PubChem or ChemSpider.

Q5: Is there any spectroscopic data available for fusidic acid?

A5: The provided abstracts do not offer specific spectroscopic data. To access this information, consult analytical chemistry resources or databases specializing in spectroscopic analysis.

Q6: How do structural modifications of fusidic acid affect its activity?

A7: Modifications to the C17-20 double bond and the carboxyl group near the C20 carbon significantly impact fusidic acid's ability to bind to the ribosome-EF-G-GDP complex and inhibit bacterial growth. [, ] Alterations to other functional groups may lead to decreased stabilization of the complex or reduced binding affinity, but they don't completely abolish activity. [, ]

Q7: Does fusidic acid interact with other drugs?

A10: Yes, fusidic acid has been shown to inhibit the cytochrome P450 enzyme system, particularly CYP3A4, in a time-dependent manner. [, ] This interaction can lead to increased plasma concentrations of co-administered drugs metabolized by these enzymes, potentially causing adverse effects. Notably, the concurrent use of fusidic acid with statins has been associated with an increased risk of severe rhabdomyolysis. [, ]

Q8: How effective is fusidic acid against Staphylococcus aureus in laboratory settings?

A11: Fusidic acid consistently demonstrates potent activity against Staphylococcus aureus, including MRSA, in in vitro studies. [, ] Minimum inhibitory concentrations (MICs) are generally low, indicating its effectiveness in inhibiting bacterial growth. [] Additionally, fusidic acid displays good activity against both extracellular and intracellular S. aureus. []

Q9: Are there any animal models used to study fusidic acid's efficacy?

A12: Researchers have used a rabbit model of experimental endocarditis caused by methicillin-resistant S. aureus to investigate the efficacy of fusidic acid. [] While fusidic acid alone was not effective in this model, potentially due to the emergence of resistance, a combination of fusidic acid and vancomycin showed similar efficacy to vancomycin alone. []

Q10: What are the known mechanisms of fusidic acid resistance in S. aureus?

A13: The most common resistance mechanism involves mutations in the fusA gene, which encodes EF-G, the target of fusidic acid. [, , ] These mutations can lead to high-level resistance. [, ] Another mechanism involves the acquisition of plasmid-mediated resistance genes, such as fusB, fusC, and fusD, which encode proteins that protect EF-G from fusidic acid binding. [, , , ]

Q11: What factors contribute to the development of fusidic acid resistance?

A15: The widespread use of topical fusidic acid, often as monotherapy, has been linked to the emergence and spread of resistance, particularly in skin infections. [, , ] Inappropriate prescribing practices, inadequate dosage regimens, and prolonged treatment durations can also contribute to resistance development. [, , ]

Q12: What is known about the safety profile of fusidic acid?

A16: While generally well-tolerated, fusidic acid use has been associated with some adverse effects. [, , ] Gastrointestinal disturbances, such as diarrhea and nausea, are common. [] More serious, though rare, side effects include hepatotoxicity, particularly cholestatic jaundice, and hematological abnormalities like leukopenia and thrombocytopenia. [, , ] The risk of these events might be higher with intravenous administration and prolonged treatment durations. [, ]

Q13: Are there any specific drug delivery strategies being explored for fusidic acid?

A17: While the abstracts don't delve into specific drug delivery strategies, the development of a fusidic acid eye drop formulation suggests efforts to optimize its delivery for ocular infections. [] This formulation aims to achieve high drug stability, uniform particle size distribution, and reduced eye irritation, potentially enhancing patient compliance and treatment outcomes. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (NZ)-N-[[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]anilino]methylidene]carbamate](/img/structure/B1665960.png)